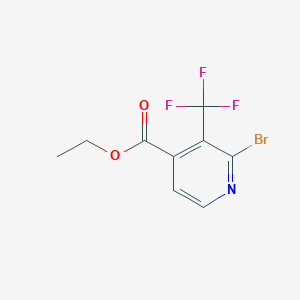

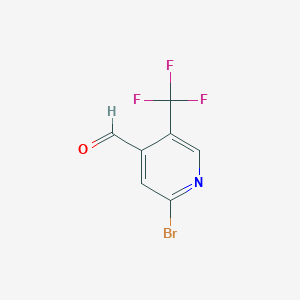

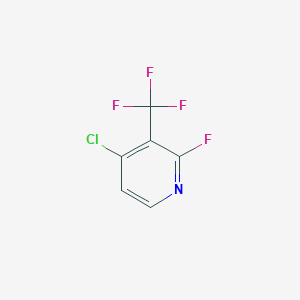

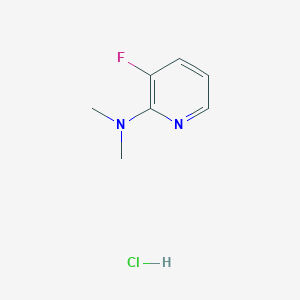

![molecular formula C8H16N2O2 B1412297 (S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CAS No. 1352343-55-5](/img/structure/B1412297.png)

(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Descripción general

Descripción

The compound seems to be a type of organic compound known as a spirocyclic compound . Spirocyclic compounds are characterized by two or more rings that share a single atom, forming a ‘spiro’ junction. They are commonly found in many natural products and pharmaceuticals due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is typically characterized by two or more cyclic structures sharing a single atom . This unique structure can lead to interesting chemical properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For spirocyclic compounds, these properties can be influenced by factors such as the size and nature of the rings, the type of atoms in the spiro junction, and the presence of functional groups .Aplicaciones Científicas De Investigación

Pharmacological Evaluation

- Synthesis and Pharmacological Evaluation : A study involved synthesizing 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes and evaluating them for dopamine agonist activity. The 4-indolymethyl analogue showed potent dopamine agonist activity in the cat cardioaccelerator nerve assay, indicating potential pharmacological applications (Brubaker & Colley, 1986).

Mass Spectrometry and Structural Analysis

- Mass Spectrometric Study : The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane showed unique fragment formations, providing insights into its structural characteristics and fragmentation mechanisms (Solomons, 1982).

Antibacterial Activity

- Antibacterial Evaluation : Research on 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives revealed significant in vitro antibacterial activity against various bacterial species, such as Proteus mirabilis and Staphylococcus aureus, highlighting its potential in antibacterial applications (Natarajan et al., 2021).

Environmental Applications

- Removal of Carcinogenic Dyes : A study on a calix[4]arene-based polymer involving 1,4-dioxa-8-azaspiro[4.5]decane demonstrated high efficiency in removing carcinogenic azo dyes from water, suggesting its environmental remediation applications (Akceylan et al., 2009).

Nonlinear Optical Material

- Optical Material Development : Research on 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) identified it as a promising material for nonlinear optical devices, with studies focusing on its single crystal growth and characterization for applications like frequency doublers in laser diodes (Kagawa et al., 1994).

Structural Studies in Drug Development

- Structural Study of Antitubercular Drug : A structural study of a compound related to 1,4-dioxa-8-azaspiro[4.5]decane, used in a promising antitubercular drug, was conducted. This study provided insights into its structural dynamics and potential pharmaceutical applications (Richter et al., 2022).

Crystal Growth and Optical Properties

- Crystal Growth and Optical Properties : Studies on organic nonlinear optical materials, including variants of 1,4-dioxa-8-azaspiro[4.5]decane, focused on their crystal growth, characterization, and their potential use in optical devices (Sagawa et al., 1993).

Chemical Synthesis and Biological Activity

- Synthesis and Biological Activity : Research on synthesizing dioxa aza spiro derivatives and evaluating their growth-regulating activity demonstrated the chemical versatility and potential biological applications of these compounds (Sharifkanov et al., 2001).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(7S)-1,4-dioxa-8-azaspiro[4.5]decan-7-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAHWJFPMQSLMO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC12OCCO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CC12OCCO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.